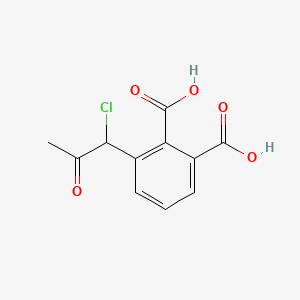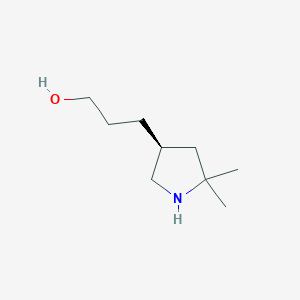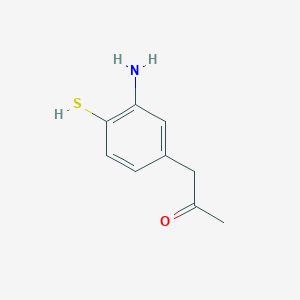![molecular formula C34H22N2 B14044393 2-(9H-Carbazol-3-yl)-5-phenyl-5H-benzo[b]carbazole](/img/structure/B14044393.png)
2-(9H-Carbazol-3-yl)-5-phenyl-5H-benzo[b]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9H-Carbazol-3-yl)-5-phenyl-5H-benzo[b]carbazole is a complex organic compound that belongs to the family of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent hole-transport abilities . This compound has a unique structure that makes it suitable for various applications in organic electronics and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Carbazol-3-yl)-5-phenyl-5H-benzo[b]carbazole typically involves multiple steps, including the formation of the carbazole core and subsequent functionalization. One common method involves the cyclization of phenylhydrazine with cyclohexanone, followed by a series of rearrangement and oxidation reactions . The reaction conditions often require the use of strong acids like hydrochloric acid and oxidizing agents such as red lead.
Industrial Production Methods
Industrial production of carbazole derivatives, including this compound, often involves the distillation of coal tar, where carbazole concentrates in the anthracene distillate . Modern techniques include selective crystallization from molten coal tar at high temperatures or low pressures .
Chemical Reactions Analysis
Types of Reactions
2-(9H-Carbazol-3-yl)-5-phenyl-5H-benzo[b]carbazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the aromatic rings are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, oxidizing agents, and reducing agents. The conditions often involve high temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(9H-Carbazol-3-yl)-5-phenyl-5H-benzo[b]carbazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(9H-Carbazol-3-yl)-5-phenyl-5H-benzo[b]carbazole involves its interaction with various molecular targets and pathways. It can inhibit pro-inflammatory cytokine synthesis, activator protein-1 (AP-1) activity, and epidermal growth factor receptor (EGFR) activation . These interactions contribute to its pharmacological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
9H-Carbazole: The parent compound, known for its high hole-transport capabilities and strong fluorescence.
9-Ethyl-9H-carbazole: A derivative with similar electronic properties but different solubility and stability characteristics.
6-(3,6-Di(thiophene-2-yl)-9H-carbazole-9-yl)-hexanoic acid: Another derivative used in electrochemical applications.
Uniqueness
2-(9H-Carbazol-3-yl)-5-phenyl-5H-benzo[b]carbazole stands out due to its unique structure, which combines the properties of carbazole with additional functional groups that enhance its stability and electronic properties. This makes it particularly suitable for advanced applications in organic electronics and materials science .
Properties
Molecular Formula |
C34H22N2 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
2-(9H-carbazol-3-yl)-5-phenylbenzo[b]carbazole |
InChI |
InChI=1S/C34H22N2/c1-2-10-26(11-3-1)36-33-17-15-25(20-29(33)30-19-22-8-4-5-9-23(22)21-34(30)36)24-14-16-32-28(18-24)27-12-6-7-13-31(27)35-32/h1-21,35H |
InChI Key |
XQZDOLZLLANQDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)NC6=CC=CC=C65)C7=CC8=CC=CC=C8C=C72 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 9-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B14044314.png)


![6-Amino-1-methyl-1,5,6,8-tetrahydro-7H-pyrazolo[4,3-B][1,4]oxazepin-7-one](/img/structure/B14044342.png)
![2-[(4-deuteriophenyl)-phenylmethoxy]-N,N-dimethylethanamine](/img/structure/B14044356.png)





![5-Acetyl-3-(3-chlorophenyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine](/img/structure/B14044381.png)
![8-nitro-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazine](/img/structure/B14044394.png)


